molecular formula C17H18N2O5 B255783 N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide

N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No. B255783
M. Wt: 330.33 g/mol
InChI Key: ZBZXPLNSOHKGIM-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide, commonly known as MOCAH, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MOCAH is a hydrazone-based compound that has been synthesized through various methods and has shown potential in various applications.

Mechanism of Action

MOCAH exerts its anti-cancer effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. MOCAH also induces the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
MOCAH has been shown to have various biochemical and physiological effects. Studies have demonstrated that MOCAH induces the production of reactive oxygen species (ROS), which play a role in cell signaling and apoptosis. MOCAH has also been shown to inhibit the activity of various enzymes, including matrix metalloproteinases, which are involved in the breakdown of extracellular matrix.

Advantages and Limitations for Lab Experiments

MOCAH has several advantages for lab experiments, including its high solubility in water and organic solvents, which makes it easy to handle in experiments. However, MOCAH has limitations in terms of its stability, as it is sensitive to light and heat, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for research on MOCAH. One potential area of research is its application in combination with other anti-cancer agents to enhance its efficacy. Another area of research is its potential application in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of MOCAH and its potential side effects.
Conclusion:
MOCAH is a synthetic compound that has shown potential in various scientific research fields, particularly in the field of medicine as an anti-cancer agent. Its unique properties and mechanisms of action make it an attractive candidate for further research and development.

Synthesis Methods

MOCAH can be synthesized through various methods, including the reaction of 2-(4-methoxyphenoxy)acetic acid hydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base. The reaction yields MOCAH as a yellow solid, which can be purified through recrystallization.

Scientific Research Applications

MOCAH has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is its application in the field of medicine, where it has shown potential as an anti-cancer agent. Studies have shown that MOCAH inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

Product Name

N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

N//'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide

InChI

InChI=1S/C17H18N2O5/c1-22-13-4-6-14(7-5-13)24-11-17(21)19-18-10-12-3-8-15(20)16(9-12)23-2/h3-10,18H,11H2,1-2H3,(H,19,21)/b12-10+

InChI Key

ZBZXPLNSOHKGIM-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)NN/C=C/2\C=CC(=O)C(=C2)OC

SMILES

COC1=CC=C(C=C1)OCC(=O)NNC=C2C=CC(=O)C(=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC=C2C=CC(=O)C(=C2)OC

Origin of Product

United States

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